3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
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Overview
Description
The compound is a derivative of chromenone, which is a class of organic compounds characterized by a fused ring structure of benzene and pyran. The presence of a bromophenyl group, a hydroxy group, a methyl group, and a piperidinylmethyl group suggest that this compound could have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring structure of the chromenone core, with various functional groups attached. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the bromine atom on the bromophenyl group could be replaced through a nucleophilic substitution reaction. The hydroxy group could potentially be esterified or etherified .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of a bromine atom could increase its density and boiling point compared to similar compounds without a bromine atom .Scientific Research Applications
Synthesis and Structural Analysis
This compound is related to the broader family of chromene derivatives, which are known for their versatile applications in synthetic chemistry. Research demonstrates the synthesis and structural characterization of genistein-derived compounds, indicating the compound's relevance in crystallography and materials science. For instance, the synthesis and crystal structure analysis of a genistein derivative highlight its potential in understanding molecular configurations and interactions within crystalline structures (Zhang et al., 2008).
Biological Activities
The biological activities of chromene derivatives, including antimicrobial and anticancer properties, are of significant interest. For example, a study on the synthesis of carbamate derivatives of coumarin and chromene demonstrates the compound's potential in developing therapeutic agents (A. V. Velikorodov & N. M. Imasheva, 2008). Moreover, the in vitro anticancer activity of pyrano[3,2-c]chromene derivatives against various cancer cell lines suggests the compound's relevance in oncological research, showcasing its ability to induce cell cycle arrest and apoptosis in cancer cells (A. El-Agrody et al., 2020).
Antimicrobial and Antioxidant Properties
Several studies have focused on the antimicrobial and antioxidant properties of chromene derivatives, indicating their potential in addressing infectious diseases and oxidative stress-related conditions. For example, the synthesis and antimicrobial activity of new coumarin and dicoumarol derivatives show significant activity against various bacterial strains, underscoring the compound's utility in developing new antimicrobial agents (M. K. Regal et al., 2020).
Molecular Docking Studies
Molecular docking studies provide insights into the compound's mechanism of action at the molecular level, particularly in targeting specific proteins or enzymes. Research on the crystal structure of a related compound and its docking studies demonstrate its capability to bind effectively to targets, suggesting potential applications in drug design and discovery (R. M. Okasha et al., 2022).
Future Directions
properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrNO3/c1-14-20(15-5-7-16(23)8-6-15)21(26)17-9-10-19(25)18(22(17)27-14)13-24-11-3-2-4-12-24/h5-10,25H,2-4,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWUXXVIKFHKLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCCCC3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-7-hydroxy-2-methyl-8-(piperidin-1-ylmethyl)-4H-chromen-4-one |
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